molecular formula C17H17N5O3S B2681357 6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2309706-91-8

6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2681357
CAS RN: 2309706-91-8
M. Wt: 371.42
InChI Key: UHJGONRRFPTOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione” belongs to the class of benzothiazoles . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They have potent biological applications .


Synthesis Analysis

The synthesis of benzothiazoles can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary. Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Chemical Synthesis and Characterization

Research efforts have led to the synthesis and characterization of various derivatives related to piperazine and pyrimidine, showcasing the compound's role in the development of new chemical entities. For instance, the study by Latli et al. (2011) detailed the synthesis of potent lymphocyte function-associated antigen-1 inhibitors, highlighting the compound's significance in drug metabolism and pharmacokinetics studies (Latli, Byrne, Nummy, Krishnamurthy, & Senanayake, 2011). Similarly, Karimian and Karimi (2020) developed new heterocyclic systems incorporating pyrimidine and thiazine, underscoring the versatility of such compounds in chemical synthesis (Karimian & Karimi, 2020).

Biological Activities

Several studies have focused on exploring the biological activities of compounds containing piperazine and pyrimidine motifs. For example, research by Xia (2015) introduced novel 1,3,4-thiadiazole amide compounds containing piperazine, indicating potential antimicrobial properties (Xia, 2015). Additionally, Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, demonstrating their anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011).

Antimicrobial and Antitumor Effects

Compounds featuring the specified chemical structure have been investigated for their antimicrobial and antitumor effects. The study by Mancilla et al. (2002) highlighted the synthesis and characterization of piperazine-2,6-diones, revealing their potential antitumor activity against various cancer cell lines (Mancilla, Canillo, Zamudio-Rivera, Beltrán, & Farán, 2002). This emphasizes the compound's relevance in cancer research and therapy development.

Mechanism of Action

While the specific mechanism of action for “6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione” is not mentioned in the retrieved literature, benzothiazoles are known to have potent biological applications .

Future Directions

Benzothiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests a promising future direction in the field of drug design and synthesis .

properties

IUPAC Name

6-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-20-15(23)9-14(19-17(20)25)21-4-6-22(7-5-21)16(24)11-2-3-12-13(8-11)26-10-18-12/h2-3,8-10H,4-7H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJGONRRFPTOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.